N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan
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Overview
Description
1-(N-Tryptophan)-1-deoxyfructose is a compound formed by the conjugation of the amino acid tryptophan with deoxyfructose. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-Tryptophan)-1-deoxyfructose typically involves the reaction of tryptophan with deoxyfructose under controlled conditions. The process may include:
Condensation Reaction: Tryptophan and deoxyfructose are reacted in the presence of an acid catalyst to form the desired compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods: Industrial production of 1-(N-Tryptophan)-1-deoxyfructose may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(N-Tryptophan)-1-deoxyfructose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(N-Tryptophan)-1-deoxyfructose has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 1-(N-Tryptophan)-1-deoxyfructose involves its interaction with various molecular targets and pathways. The compound may:
Bind to Enzymes: Modulate enzyme activity by acting as a substrate or inhibitor.
Affect Metabolic Pathways: Influence metabolic processes by participating in biochemical reactions.
Interact with Receptors: Bind to specific receptors to exert biological effects.
Comparison with Similar Compounds
1-(N-Tryptophan)-1-deoxyfructose can be compared with other similar compounds, such as:
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Deoxyfructose: A sugar derivative with various biological roles.
Other Amino Acid-Sugar Conjugates: Compounds formed by the conjugation of different amino acids with sugars, each with unique properties and applications.
Uniqueness: 1-(N-Tryptophan)-1-deoxyfructose is unique due to its specific structure, which combines the properties of tryptophan and deoxyfructose, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C17H22N2O7 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O7/c20-13-7-26-17(25,15(22)14(13)21)8-19-12(16(23)24)5-9-6-18-11-4-2-1-3-10(9)11/h1-4,6,12-15,18-22,25H,5,7-8H2,(H,23,24)/t12-,13+,14+,15-,17?/m0/s1 |
InChI Key |
OUEOJKVGJOCAHT-DHWLWTGASA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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